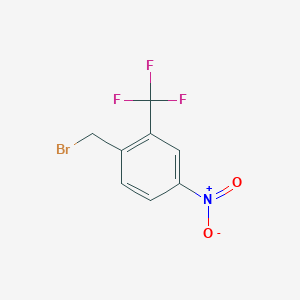

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

描述

Introduction to 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

Chemical Classification and Overview

This compound belongs to the class of halogenated aromatic compounds, specifically categorized as a benzyl bromide derivative. The compound exhibits a molecular formula of C₈H₅BrF₃NO₂ with a molecular weight of 284.03 grams per mole. This organic molecule is classified under the Chemical Abstracts Service registry number 694499-22-4, which serves as its unique identifier in chemical databases. The compound represents a multisubstituted benzene ring system where three distinct functional groups are strategically positioned to create a molecule with considerable synthetic utility.

The chemical demonstrates properties characteristic of both aromatic halides and nitroaromatic compounds. The presence of the trifluoromethyl group significantly influences the electronic properties of the benzene ring, creating a highly electron-deficient aromatic system. This electronic environment affects both the reactivity and stability of the compound, making it particularly suitable for nucleophilic substitution reactions at the benzylic position. The compound's classification as an intermediate in pharmaceutical synthesis has been well-documented, particularly in relation to its role as Ponatinib Impurity 12.

Historical Context and Discovery

The synthesis and characterization of this compound emerged from the broader development of trifluoromethyl-containing aromatic compounds in the late twentieth and early twenty-first centuries. The compound was first catalogued in chemical databases in 2010, indicating its relatively recent emergence in systematic chemical research. The development of this compound coincides with the increased interest in fluorinated organic molecules for pharmaceutical applications, particularly those containing trifluoromethyl groups that enhance metabolic stability and bioavailability.

Research into benzylic bromination methods using N-bromosuccinimide in trifluoromethylbenzene systems has contributed significantly to the understanding and accessibility of this compound. These methodological advances provided cleaner and more efficient synthetic routes compared to traditional tetrachloromethane-based systems, representing an important development in green chemistry approaches to halogenated aromatic synthesis. The compound's identification as a process-related impurity in ponatinib synthesis has further driven research into its preparation and characterization.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of functional groups that provide multiple sites for chemical transformation. The bromomethyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the nitro group offers opportunities for reduction to amino functionality. The trifluoromethyl substituent imparts significant electronic effects that modulate the reactivity of the entire molecular system, making it valuable for structure-activity relationship studies in medicinal chemistry.

The compound serves as a key intermediate in the synthesis of complex pharmaceutical molecules, particularly those requiring precise substitution patterns on aromatic rings. Its utility extends beyond simple synthetic applications to include its role as an analytical standard for quality control in pharmaceutical manufacturing processes. The electron-withdrawing nature of both the nitro and trifluoromethyl groups creates a highly activated system for various chemical transformations, making it a versatile building block in organic synthesis.

Structural Characteristics and Nomenclature

The systematic name this compound accurately describes the substitution pattern on the benzene ring, where the bromomethyl group occupies the 1-position, the nitro group is located at the 4-position, and the trifluoromethyl group is positioned at the 2-position. Alternative nomenclature includes 4-Nitro-2-(trifluoromethyl)benzyl bromide, which emphasizes the benzyl bromide functionality. The compound is also known by various trade names and catalog numbers, including MFCD11847129 in the MDL database system.

Table 1: Structural and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₅BrF₃NO₂ | |

| Molecular Weight | 284.03 g/mol | |

| CAS Registry Number | 694499-22-4 | |

| MDL Number | MFCD11847129 | |

| European Community Number | 839-336-5 | |

| DTXSID | DTXSID20676600 |

The molecular structure exhibits significant electronic asymmetry due to the positioning of the electron-withdrawing groups. The trifluoromethyl group at the 2-position and the nitro group at the 4-position create a substantial dipole moment that influences both physical properties and chemical reactivity. The bromomethyl substituent provides a site for facile chemical modification through nucleophilic displacement reactions.

Isomeric Variants and Related Compounds

The study of this compound requires consideration of its isomeric variants and structurally related compounds that share similar functional group arrangements but differ in substitution patterns. These compounds provide valuable comparative data for understanding structure-reactivity relationships and synthetic utility. The examination of isomeric variants reveals how positional changes in functional groups affect both chemical properties and synthetic applications.

Comparison with 2-Nitro-4-(trifluoromethyl)benzyl bromide

2-Nitro-4-(trifluoromethyl)benzyl bromide represents a positional isomer where the nitro and trifluoromethyl groups have exchanged positions relative to the parent compound. This compound bears the CAS registry number 162333-02-0 and shares the same molecular formula C₈H₅BrF₃NO₂ with an identical molecular weight of 284.03 grams per mole. However, the different substitution pattern creates distinct electronic and steric environments that significantly affect chemical behavior.

Table 2: Comparative Analysis of Positional Isomers

| Property | This compound | 2-Nitro-4-(trifluoromethyl)benzyl bromide |

|---|---|---|

| CAS Number | 694499-22-4 | 162333-02-0 |

| Molecular Formula | C₈H₅BrF₃NO₂ | C₈H₅BrF₃NO₂ |

| Molecular Weight | 284.03 g/mol | 284.03 g/mol |

| MDL Number | MFCD11847129 | MFCD03095413 |

| Melting Point | Not specified | 36-39°C |

| Purity (Commercial) | 97% | 97% |

The positional difference between these isomers results in varying electronic environments around the bromomethyl group, which directly impacts reactivity in nucleophilic substitution reactions. The 2-nitro-4-trifluoromethyl isomer demonstrates a melting point range of 36-39°C, indicating crystalline solid state at room temperature, while specific melting point data for the parent compound remains unspecified in available literature. Both compounds serve as intermediates in pharmaceutical synthesis and are commercially available at similar purity levels.

Comparison with 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene

2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene represents another significant isomeric variant with CAS registry number 133605-26-2. This compound maintains the same molecular formula C₈H₅BrF₃NO₂ and molecular weight of 284.03 grams per mole but exhibits a distinctly different substitution pattern where the bromomethyl group occupies the 2-position, the nitro group is at the 1-position, and the trifluoromethyl group is positioned at the 3-position.

The structural rearrangement in this isomer creates a unique electronic environment that affects both physical properties and chemical reactivity patterns. The compound is also known by the alternative name 2-Nitro-6-(trifluoromethyl)benzyl bromide, which reflects the numbering convention that positions the nitro group as the principal substituent. This isomeric variant has been studied in the context of benzylic bromination reactions using N-bromosuccinimide, with reported yields of approximately 72% under photochemical activation conditions.

Table 3: Electronic and Structural Comparison of Isomeric Variants

| Compound | Substitution Pattern | Electronic Environment | Synthetic Applications |

|---|---|---|---|

| This compound | 1,4,2-trisubstituted | Highly electron-deficient | Ponatinib intermediate |

| 2-Nitro-4-(trifluoromethyl)benzyl bromide | 1,2,4-trisubstituted | Moderately electron-deficient | General pharmaceutical intermediate |

| 2-(Bromomethyl)-1-nitro-3-(trifluoromethyl)benzene | 2,1,3-trisubstituted | Sterically hindered environment | Specialized synthetic applications |

The comparative analysis of these isomeric variants demonstrates the significant impact of substitution pattern on molecular properties and synthetic utility. Each isomer exhibits distinct reactivity profiles that make them suitable for different synthetic applications, highlighting the importance of precise structural control in pharmaceutical intermediate synthesis. The electronic effects imparted by the positioning of electron-withdrawing groups create unique environments that influence both the stability and reactivity of the bromomethyl functionality, making each isomer valuable for specific synthetic transformations in organic chemistry.

属性

IUPAC Name |

1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(13(14)15)3-7(5)8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKRVPVMHIHVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676600 | |

| Record name | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694499-22-4 | |

| Record name | 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of 4-Bromo-2-nitrotrifluoromethylbenzene Intermediate

A key intermediate in the synthesis is 4-bromo-2-nitrotrifluoromethylbenzene, which can be prepared from commercially available m-chlorobenzotrifluoride through a four-step process:

Step 1: Nitration and Amination

Starting from m-chlorobenzotrifluoride, nitration is performed to introduce the nitro group at the 2-position, followed by amination to install an amino group at the 5-position.Step 2: Bromination

The 2-nitro-5-aminobenzotrifluoride undergoes bromination using bromine in solvents such as acetic acid, methylene chloride, or chloroform at temperatures ranging from -15 to 100°C. This step yields 2-bromo-4-nitro-5-(trifluoromethyl)aniline with high regioselectivity.Step 3: Deamination

The amino group is removed by deamination using tert-butyl nitrite in dimethylformamide (DMF) at 40°C. This method avoids the use of low-temperature diazotization and reduces environmental impact by eliminating acidic waste. The product, 4-bromo-2-nitrotrifluoromethylbenzene, is obtained with approximately 50% yield after purification by vacuum distillation.

This process is advantageous for industrial-scale production due to the availability of raw materials, operational simplicity, environmental friendliness, and high product purity (≥99%).

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Nitration/Amination | m-Chlorobenzotrifluoride, nitrating agents | 2-nitro-5-aminobenzotrifluoride | - | Regioselective introduction of nitro and amino groups |

| 2 | Bromination | Br2, Acetic acid/CH2Cl2/CHCl3, -15 to 100°C | 2-bromo-4-nitro-5-(trifluoromethyl)aniline | - | Controlled bromination at specific position |

| 3 | Deamination | tert-Butyl nitrite, DMF, 40°C | 4-bromo-2-nitrotrifluoromethylbenzene | ~50 | Environmentally friendly alternative to diazotization |

Bromomethylation to Form 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene

The conversion of 4-bromo-2-nitrotrifluoromethylbenzene to the target compound involves bromomethylation at the 1-position of the aromatic ring. This step typically employs bromomethylation reagents such as bromomethyl derivatives or formaldehyde and hydrobromic acid under controlled conditions to introduce the bromomethyl substituent.

Although detailed experimental protocols for this specific bromomethylation are less frequently reported in open literature, analogous procedures for similar substrates involve:

- Use of paraformaldehyde and hydrobromic acid or bromine in the presence of a Lewis acid catalyst to generate the bromomethyl group.

- Reaction temperatures maintained between 0°C and 60°C to minimize side reactions.

- Solvents such as acetic acid or dichloromethane to dissolve reactants and control reaction kinetics.

The bromomethylation step is critical as it introduces a reactive site for further functionalization and must be optimized to achieve high yield and regioselectivity.

Alternative Routes and Process Optimization

Recent patents and research indicate alternative synthetic routes emphasizing environmentally friendly processes and in situ reaction sequences:

One approach involves the use of bases in molar ratios optimized between 1:1 and 3:1 relative to the starting compounds, with reactions conducted either solvent-free or in inert organic solvents such as toluene, tetrahydrofuran, or dimethylformamide. These conditions facilitate high yields (>80%) and allow direct progression to subsequent synthetic steps without intermediate work-up.

Oxidation steps following bromomethylation can be performed using oxidants like potassium permanganate, hydrogen peroxide, or sodium hypochlorite to further functionalize the molecule if required.

The entire process can be adapted for industrial scale by employing continuous flow reactors and in situ purification techniques to enhance efficiency and reduce environmental impact.

Summary Table of Preparation Methods

| Method/Step | Reagents/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|

| Nitration and Amination | m-Chlorobenzotrifluoride, nitrating agents | - | Regioselective functionalization | Starting point for intermediate synthesis |

| Bromination | Br2, AcOH or CH2Cl2, -15 to 100°C | - | High regioselectivity | Controlled temperature critical |

| Deamination | tert-Butyl nitrite, DMF, 40°C | ~50 | Environmentally friendly, no acidic waste | Industrially scalable |

| Bromomethylation | Paraformaldehyde, HBr, Lewis acid catalyst, 0-60°C | Variable | Introduces bromomethyl group | Requires optimization for yield and purity |

| Base-mediated reactions | Bases (e.g., K2CO3), solvents (toluene, DMF), solvent-free | >80 | High yield, in situ processing | Enables continuous synthesis |

| Oxidation (optional) | KMnO4, H2O2, NaOCl | - | Further functionalization | Depends on target derivative |

Research Findings and Industrial Relevance

The use of tert-butyl nitrite for deamination represents a significant improvement over classical diazotization methods, reducing energy consumption and environmental pollution while maintaining comparable yields.

Solvent choice and reaction temperature are critical parameters affecting regioselectivity and product purity, especially during bromination and bromomethylation steps.

In situ reaction sequences and solvent-free conditions have been demonstrated to increase efficiency and reduce waste, aligning with green chemistry principles.

The compound’s purity (>99%) and scalability of the synthetic route make it suitable for pharmaceutical intermediate production and material science applications where halogenated aromatic compounds are valuable.

化学反应分析

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reagents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming more complex structures.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

The compound features a benzene ring substituted at the 1-position with a bromomethyl group, at the 4-position with a nitro group, and at the 2-position with a trifluoromethyl group. This unique substitution pattern enhances its reactivity and biological properties, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene serves as an important precursor in the synthesis of various pharmaceutical compounds. Notably:

- Antimicrobial Agents : The compound is utilized in the development of fungicidal agents. For instance, it can be transformed into substituted phenoxyphenyl ketones, which are precursors for triazole compounds known for their fungicidal activity .

- Biological Interaction Studies : Investigations into its binding affinity with biological molecules may reveal potential therapeutic effects or toxicological profiles. Its halogenated nature allows for interactions with nucleophiles in biological systems, prompting studies on metabolic pathways.

Agrochemical Applications

The compound's derivatives have been explored for their effectiveness as pesticides and herbicides. The synthesis of triazole derivatives from this compound has shown promise in agricultural applications due to their efficacy against various plant pathogens .

Material Science Applications

In material science, this compound can be used as a building block for synthesizing advanced materials. Its unique chemical structure allows it to participate in various polymerization reactions and contribute to the development of specialty polymers with desired properties.

Case Study 1: Synthesis of Triazole Derivatives

A study demonstrated the conversion of this compound into triazole compounds with significant fungicidal activity. The research highlighted the efficiency of synthetic routes that utilize this compound as a precursor .

Research focused on assessing the biological activity of derivatives obtained from this compound indicated promising results in terms of antimicrobial properties. The study analyzed the interaction between these derivatives and various biological targets, suggesting potential therapeutic applications .

作用机制

The mechanism by which 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.

相似化合物的比较

Comparison with Similar Compounds

The reactivity and applications of 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related compounds:

Substituent Effects on Reactivity

Key Observations:

- Electron-Withdrawing Groups (EWGs): The presence of both -NO₂ and -CF₃ groups in the target compound enhances electrophilicity at the benzylic position, accelerating SN2 reactions compared to analogs with only one EWG (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) .

- Leaving Group: Bromine (Br) exhibits superior leaving ability compared to chlorine (Cl), as seen in the higher reactivity of the target compound versus 1-(chloromethyl)-4-nitrobenzene .

- Steric and Electronic Effects: Ortho-substituted EWGs (e.g., -CF₃ in the target compound) create steric hindrance but enhance electrophilicity. In contrast, para-methyl groups (e.g., 1-(bromomethyl)-4-methylbenzene) donate electrons, reducing reactivity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | 1-(Bromomethyl)-3-(trifluoromethyl)benzene | 1-(Chloromethyl)-4-nitrobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 286.04 | 253.02 | 201.59 |

| Melting Point (°C) | Not reported | 45–47 | 88–90 |

| Boiling Point (°C) | Not reported | 210–212 | 245–247 |

| Solubility | Insoluble in water; soluble in DCM, THF | Similar to target compound | Similar to target compound |

生物活性

1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, also known by its CAS number 694499-22-4, is an aromatic compound with significant potential in various biological applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromomethyl group attached to a nitro-substituted benzene ring with a trifluoromethyl group. Its structure can be represented as follows:

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The bromomethyl group can facilitate nucleophilic attack, leading to covalent modifications of target proteins. Additionally, the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its derivatives have been synthesized and tested against various bacterial strains, demonstrating efficacy comparable to conventional antibiotics. For instance, derivatives of the compound have shown significant activity against resistant strains of Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| This compound | E. coli | 64 |

Anticancer Potential

The compound has been evaluated for its anticancer properties in vitro. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent cytotoxicity.

Study on Anticancer Activity

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer activities. The most active derivative exhibited an IC50 of 1.9 µg/mL against MCF-7 cells, outperforming established chemotherapeutics like doxorubicin .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against multi-drug resistant pathogens. The results indicated that the compound's derivatives could inhibit the growth of resistant strains at concentrations lower than those required for traditional antibiotics.

Safety and Toxicity

Despite its promising biological activities, safety assessments indicate that this compound may cause severe skin burns and eye damage upon contact. It is classified as a hazardous material requiring careful handling in laboratory settings .

常见问题

Q. What are the common synthetic routes for preparing 1-(Bromomethyl)-4-nitro-2-(trifluoromethyl)benzene?

The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

- Step 1: Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions. For example, trifluoromethylation using CF₃Cu or CF₃SiMe₃ under catalytic conditions .

- Step 2: Bromomethylation at the ortho position using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via bromination of a pre-existing methyl group .

- Step 3: Nitration at the para position using mixed acids (HNO₃/H₂SO₄), ensuring regioselectivity is controlled by the electron-withdrawing effects of the CF₃ group .

Key considerations: Monitor reaction progress via TLC or GC-MS, and purify intermediates via column chromatography (e.g., silica gel with hexane/EtOAc) .

Q. How can the structure of this compound be confirmed experimentally?

- 1H/13C NMR: Identify characteristic peaks, such as the bromomethyl (-CH₂Br) proton (~4.3–4.5 ppm) and the deshielded aromatic protons near the nitro and CF₃ groups .

- 19F NMR: A singlet for the CF₃ group (~-60 to -65 ppm) confirms its presence .

- FT-IR: Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-Br (~650 cm⁻¹) .

- HRMS: Validate molecular formula (C₈H₅BrF₃NO₂) with accurate mass measurement (e.g., [M+H]+ expected ~292.94) .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .

- Storage: Keep in a dark, cool (2–8°C), and dry environment, preferably in amber glass vials to prevent photodegradation .

- Waste disposal: Segregate halogenated waste and consult institutional guidelines for brominated/nitro compound disposal .

Advanced Research Questions

Q. How do the electron-withdrawing groups (NO₂ and CF₃) influence the reactivity of the bromomethyl group in nucleophilic substitutions?

The nitro (NO₂) and trifluoromethyl (CF₃) groups create a highly electron-deficient aromatic ring, which polarizes the C-Br bond in the bromomethyl group. This enhances its susceptibility to nucleophilic attack (e.g., by amines, thiols, or alkoxides) via an SN2 mechanism.

Q. What challenges arise in achieving regioselectivity during further functionalization of this compound?

The nitro group strongly deactivates the ring, directing incoming electrophiles to the meta position relative to itself. However, steric hindrance from the CF₃ and bromomethyl groups may lead to competing pathways:

- Case study: Attempted Friedel-Crafts acylation may fail due to the ring’s electron deficiency, necessitating alternative strategies like directed ortho-metalation (e.g., using LDA) to install substituents .

- Mitigation: Computational modeling (DFT) can predict reactive sites, guiding experimental design .

Q. How is this compound utilized as a building block in pharmaceuticals or materials science?

- Pharmaceutical intermediates: The bromomethyl group serves as a handle for coupling with heterocycles (e.g., pyridines) to develop kinase inhibitors .

- Materials science: Used in synthesizing liquid crystals or fluorinated polymers, where the CF₃ group enhances thermal stability .

- Example: In aggregation-induced emission (AIE) studies, derivatives of this compound have been incorporated into fluorophores for bioimaging .

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

- HPLC-MS: Use a C18 column with a water/acetonitrile gradient to separate impurities. Monitor for byproducts like debrominated or over-nitrated species .

- X-ray crystallography: Resolve ambiguities in structure (e.g., positional isomerism) if single crystals are obtainable .

- Elemental analysis: Confirm purity (>98%) by matching experimental C/H/N/F percentages to theoretical values .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。